REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.[CH:11]([O:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)([CH3:13])[CH3:12].Cl>C(O)CCC>[CH:11]([O:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:2]2[N:3]=[CH:4][C:5]3[CH:10]=[CH:9][NH:8][C:6]=3[N:7]=2)=[CH:17][CH:16]=1)([CH3:13])[CH3:12]
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Name
|
|
Quantity
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700 mg
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Type
|
reactant
|
Smiles
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ClC=1N=CC2=C(N1)NC=C2
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in EtOAc
|
Type
|
WASH
|
Details
|
the organic layer is washed with saturated aqueous Na2CO3 solution (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue solid residue is triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=CC=C(C=C1)NC=1N=CC2=C(N1)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |